molecular formula C13H8N2O B1587653 1,10-Phenanthroline-2-carbaldehyde CAS No. 33795-37-8

1,10-Phenanthroline-2-carbaldehyde

Cat. No.: B1587653
CAS No.: 33795-37-8
M. Wt: 208.21 g/mol
InChI Key: SURLLZFZRLZTBI-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .


Synthesis Analysis

The synthesis of this compound involves the oxidation of the parent compounds by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . The products were obtained in high quality and at good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by a combination of spectral analysis methods and X-ray analysis . It forms complexes with nitrates of rare-earth elements .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm 3, a boiling point of 436.1±25.0 °C at 760 mmHg, and a flash point of 218.2±29.6 °C . It has a molar refractivity of 64.9±0.3 cm 3, and a polar surface area of 43 Å 2 .

Scientific Research Applications

Synthesis and Properties in Ligand Complexes

1,10-Phenanthroline-2-carbaldehyde and its derivatives show significant potential in the synthesis of complex ligands and their interactions with metal ions. For instance, the synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde by oxidation of 2,9-dimethyl-1,10-phenanthroline with selenium dioxide demonstrates its value in creating multidentate chelating agents, despite some steric constraints which make quadridentate function difficult, often resulting in tridentate coordination in metal complexes (Abushamleh & Goodwin, 1980).

Applications in Fluorescence and Luminescence

This compound derivatives have been explored for their fluorescence and luminescent properties. For example, a study on the synthesis and fluorescence properties of Sm-2-oxo-quinoline-3-carbaldehyde-isonicotinyl hydrazone showed that 1,10-phenanthrolin as a secondary ligand in a ternary Sm(III) complex exhibits efficient luminescence activity through an energy-transfer pathway, highlighting 1,10-phenanthrolin's role as an excellent sensitizer (Li et al., 2015).

Chemical Sensing and Ion Recognition

This compound-based compounds have been developed as probes for chemical sensing. A study involving the synthesis of 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime from 4,7-dimethyl-1,10-phenanthroline reported its utility as a fluorogenic probe for detecting hypochlorite ion in aqueous solution, demonstrating its responsiveness to various metal ions like Zn2+, Cd2+, Ni2+, and Cu2+ (Algi, 2016).

Synthesis of Novel Ligands for Catalyst Exploration

1,10-Phenanthroline reacts with aldehydes and ketones in the presence of samarium diiodide to produce 2-(1-hydroxyalkyl)-1,10-phenanthrolines, providing access to a variety of phenanthroline derivatives that can serve as ligand libraries for catalyst exploration (Weitgenant et al., 2004).

Interaction with DNA and Biological Activity

The study of metal complexes containing 1,10-phenanthroline derivatives with DNA reveals significant biological activities. For example, platinum(II) complexes with methylated derivatives of 1,10-phenanthroline have been investigated for their binding constants using CD spectroscopy and their biological activity in vitro, showing that methylation patterns significantly affect their activity and DNA binding properties (Brodie, Collins, & Aldrich-Wright, 2004).

Spectrophotometric Applications

1,10-Phenanthroline is also used in spectrophotometric methods, such as in the selective determination of Fe(II) in the presence of Fe(III). This application demonstrates its effectiveness in masking Fe(III), allowing for accurate measurements of Fe(II) under specific conditions (Tamura, Goto, Yotsuyanagi, & Nagayama, 1974).

Safety and Hazards

Contact with 1,10-Phenanthroline-2-carbaldehyde may be irritating to the skin and eyes . Inhalation may irritate the nose, throat, and upper respiratory tract, and may be harmful if inhaled . It may also be absorbed through the skin in harmful amounts .

Biochemical Analysis

Biochemical Properties

1,10-Phenanthroline-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of its notable interactions is with metal ions, where it acts as a ligand forming strong complexes . This property is particularly useful in studying metalloenzymes, as this compound can inhibit the activity of these enzymes by chelating the metal ions required for their function . Additionally, it has been shown to interact with DNA, stabilizing telomeric quadruplex structures and exhibiting potential antitumor properties .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by stabilizing telomeric DNA structures, leading to cell cycle arrest and programmed cell death . This compound also influences cell signaling pathways, particularly those involving metal ions, by chelating essential metal cofactors and thereby modulating enzyme activities . Furthermore, this compound affects gene expression by interacting with transcription factors and other DNA-binding proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to metal ions, forming stable complexes that inhibit the activity of metalloenzymes . This inhibition occurs through the chelation of metal ions, which are essential cofactors for the catalytic activity of these enzymes . Additionally, this compound can intercalate into DNA, stabilizing specific DNA structures and affecting gene expression . These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of metalloenzymes and persistent effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits metalloenzyme activity . At higher doses, it can induce toxic effects, including oxidative stress and damage to cellular structures . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity . These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of metalloenzymes by chelating metal ions, thereby affecting metabolic flux and altering metabolite levels . Additionally, the compound can influence the expression of genes involved in metabolic processes, further modulating cellular metabolism . These interactions underscore the compound’s potential as a tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions facilitates its transport across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it interacts with DNA and other nuclear proteins . These interactions influence the compound’s localization and its subsequent biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific biomolecules and cellular structures. The compound can be directed to the nucleus, where it binds to DNA and modulates gene expression . Additionally, it may localize to other organelles, such as mitochondria, where it can affect mitochondrial function and cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, influencing its activity and function.

Properties

IUPAC Name

1,10-phenanthroline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURLLZFZRLZTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406119
Record name 1,10-phenanthroline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33795-37-8
Record name 1,10-phenanthroline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the interaction of 1,10-Phenanthroline-2-carbaldehyde with Iron(II)?

A1: this compound acts as a tridentate ligand, forming stable complexes with Iron(II). These complexes, particularly when coordinated with phenylhydrazone derivatives, demonstrate a fascinating phenomenon known as spin crossover (SCO). [, , , , ] This means that the Iron(II) ion can transition between a high-spin state (⁵T₂) and a low-spin state (¹A₁) under the influence of external stimuli like temperature or pressure. [, , ]

Q2: What causes the spin crossover behavior in these Iron(II) complexes?

A2: The spin state of the Iron(II) ion within the complex is influenced by the ligand field strength. This compound, when modified with specific substituents, can fine-tune the ligand field strength around the Iron(II) center. [] This delicate balance allows for transitions between high-spin and low-spin states under appropriate conditions.

Q3: Is there evidence of structural changes accompanying the spin crossover transition?

A3: Yes, research using techniques like Mössbauer spectroscopy, magnetic susceptibility measurements, and X-ray diffraction has shown that the spin crossover transition in bis(this compound phenylhydrazone)iron(II) complexes is often accompanied by a crystallographic phase change. [, , ] This suggests a strong coupling between the electronic configuration of the Iron(II) ion and the overall crystal packing.

Q4: How abrupt is this spin crossover transition in these complexes?

A4: The spin crossover in these Iron(II) complexes can be either gradual or abrupt, depending on the specific substituents on the this compound phenylhydrazone ligand. [, ] Furthermore, the transition often exhibits thermal hysteresis, meaning the transition temperature observed during cooling differs from that during heating. [, ] This hysteresis behavior is indicative of cooperative effects within the crystal lattice.

Q5: How does pressure affect the spin crossover behavior?

A5: Studies have shown that applying pressure to these complexes generally widens the thermal hysteresis loop. [] This effect is attributed to pressure influencing the cooperative interactions within the crystal structure, thereby affecting the energy barrier between the high-spin and low-spin states.

Q6: What is the significance of studying the thermodynamics and kinetics of spin crossover in solution?

A6: Understanding the solution behavior of these complexes provides valuable insights into the factors governing spin crossover dynamics in environments more relevant to biological systems. [] Techniques like variable temperature ¹H NMR spectroscopy have proven useful for determining thermodynamic parameters (like transition temperature) and kinetic parameters (like rate constants) of the spin crossover process. []

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